
3-(4-Ethylphenyl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 4-ethylphenyl group: This step involves the use of a suitable electrophile, such as 4-ethylbenzoyl chloride, in the presence of a base like triethylamine.
Methylation: The final step is the methylation of the pyrazole ring, which can be done using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk synthesis of hydrazine and 1,3-diketone: These are the starting materials for the pyrazole ring formation.
Efficient coupling reactions: Using automated reactors to introduce the 4-ethylphenyl group and methylate the pyrazole ring.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or azide-substituted pyrazole derivatives.
科学的研究の応用
3-(4-Ethylphenyl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-(4-Ethylphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
- 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 5-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Ethylphenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-ethylphenyl group and methylation at the pyrazole ring differentiate it from other pyrazole derivatives, making it a valuable compound for various applications.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
5-(4-ethylphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-3-9-4-6-10(7-5-9)11-8-12(13)15(2)14-11/h4-8H,3,13H2,1-2H3 |
InChIキー |
UFGGNKVJELYZMZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


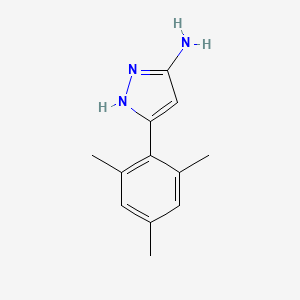
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
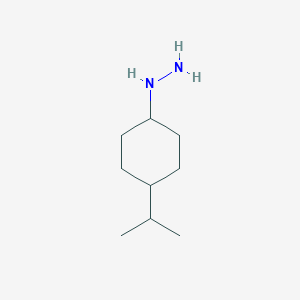
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
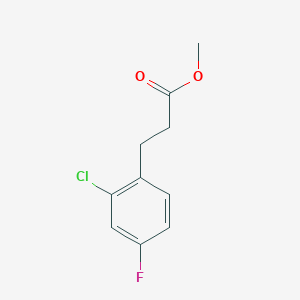
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
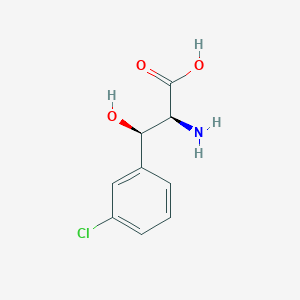
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
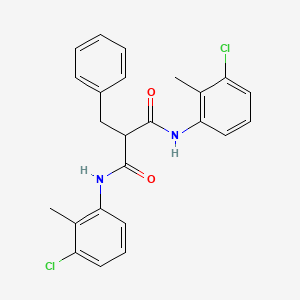
![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12446261.png)


